N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide
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Overview
Description
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with cyano and diphenyl groups, and an iodobenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide typically involves multi-step organic reactionsThe final step involves the coupling of the furan derivative with 2-iodobenzamide under specific reaction conditions, such as the use of a palladium catalyst in a cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Advanced techniques like continuous flow chemistry might be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The iodo group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The cyano and diphenyl groups may interact with biological macromolecules, while the iodobenzamide moiety can facilitate binding to specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-diphenyl-2-furyl)-2-phenoxyacetamide
- 2-Chloro-N-(3-cyano-4,5-diphenyl-furan-2-yl)-acetamide
- N-(3-Cyano-4,5-diphenyl-furan-2-yl)-2-(2,6-dimethyl-phenoxy)-acetamide
Uniqueness
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide stands out due to the presence of the iodobenzamide moiety, which imparts unique reactivity and potential biological activity. The combination of cyano, diphenyl, and iodo groups in a single molecule provides a versatile platform for further chemical modifications and applications .
Properties
IUPAC Name |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15IN2O2/c25-20-14-8-7-13-18(20)23(28)27-24-19(15-26)21(16-9-3-1-4-10-16)22(29-24)17-11-5-2-6-12-17/h1-14H,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLYQZWKBYJTBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)C3=CC=CC=C3I)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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